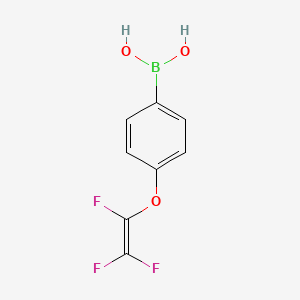

4-(Trifluorovinyloxyphenyl)boronic acid

Beschreibung

Contextualization within Organoboron Chemistry and Fluorinated Compounds

4-(Trifluorovinyloxyphenyl)boronic acid is a specialized chemical compound positioned at the intersection of two significant fields in modern chemistry: organoboron chemistry and organofluorine chemistry. Organoboron compounds, characterized by a carbon-boron bond, are renowned for their versatility as synthetic intermediates. wiley-vch.de Fluorinated compounds, containing one or more fluorine atoms, are crucial in various sectors, including pharmaceuticals, agrochemicals, and materials science, due to the unique properties fluorine imparts. nih.govrsc.org

Fluorinated organoboron compounds, such as this compound, are valuable synthetic building blocks that merge the distinct characteristics of a fluorinated functional group with the broad synthetic utility of an organoboron moiety. nih.govacs.orgacs.org The presence of the trifluorovinyloxy group (-OCF=CF₂) provides strong electron-withdrawing properties and potential for polymer chemistry, while the boronic acid group (-B(OH)₂) on the phenyl ring enables a wide range of chemical transformations, most notably cross-coupling reactions. This dual functionality makes such compounds highly sought after for constructing complex molecular architectures. nih.govacs.org

Significance of Arylboronic Acids in Modern Chemical Research

Arylboronic acids are a cornerstone of modern organic synthesis, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. cdnsciencepub.com This Nobel Prize-winning reaction has become one of the most efficient methods for forming carbon-carbon (C-C) bonds, a fundamental process in the creation of numerous organic molecules. cdnsciencepub.comnih.gov The significance of arylboronic acids stems from several key advantages:

Stability: They are generally stable, often crystalline solids that are tolerant of air and moisture, making them easy to handle and store. wiley-vch.denih.gov

Low Toxicity: Compared to other organometallic reagents like organostannanes or organozincs, boronic acids and their byproducts exhibit low toxicity, aligning with the principles of green chemistry. nih.govnih.gov

Functional Group Tolerance: They are compatible with a wide array of functional groups, allowing for their use in the later stages of complex molecule synthesis without the need for extensive protecting group strategies. nih.gov

Commercial Availability: A vast number of substituted arylboronic acids are commercially available, providing chemists with a diverse toolkit for research and development. nih.gov

These attributes have cemented the role of arylboronic acids as indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. cdnsciencepub.comnih.govresearchgate.net

Unique Aspects of this compound within the Fluorinated Arylboronic Acid Class

Within the broad class of fluorinated arylboronic acids, this compound possesses distinct features primarily due to its trifluorovinyloxy (-OCF=CF₂) substituent. While fluorinated groups like trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) are more common, the trifluorovinyloxy group offers a unique combination of properties. nih.govnih.gov

The powerful electron-withdrawing nature of the -OCF=CF₂ group significantly influences the electronic properties of the entire molecule. ingentaconnect.com This effect increases the Lewis acidity of the boron center compared to non-fluorinated phenylboronic acid. mdpi.comnih.gov Enhanced acidity can be advantageous, for example, in facilitating the binding of the boronic acid to diols, a principle used in designing sensors for sugars and other biological molecules. mdpi.comnih.gov

Furthermore, the presence of a vinyl (alkene) functionality within the trifluorovinyloxy group introduces a reactive site for polymerization. This makes this compound a potential monomer for creating fluorinated polymers with specialized properties, such as thermal stability and chemical resistance, while the boronic acid moiety can be used for subsequent modifications or for creating cross-linked materials.

Overview of Key Research Trajectories for Fluorinated Arylboronic Acids

Research involving fluorinated arylboronic acids is a dynamic and expanding area, driven by the continued demand for novel fluorinated molecules. Key research trajectories include:

Novel Synthetic Methodologies: A primary focus is on developing more efficient and selective ways to synthesize these compounds. This includes transition-metal-catalyzed C-H borylation, which directly converts a C-H bond on a fluorinated arene to a C-B bond, and C-F bond activation, which replaces a fluorine atom with a boryl group. nih.govacs.orgresearchgate.net

Applications in Cross-Coupling: Researchers continue to explore the use of fluorinated arylboronic acids in Suzuki-Miyaura and other cross-coupling reactions to synthesize complex biaryls and other structures found in pharmaceuticals and organic materials. researchgate.netnih.govresearchgate.net

Medicinal Chemistry: The introduction of fluorine can enhance a drug's metabolic stability, lipophilicity, and binding affinity. rsc.org Consequently, a major research direction is the use of fluorinated arylboronic acids as key intermediates in the synthesis of new therapeutic agents. nih.govnih.gov

Materials Science: These compounds are being investigated as monomers and building blocks for advanced materials. nih.govacs.org The resulting fluorinated polymers and materials can exhibit desirable properties like high thermal stability, chemical inertness, and specific optical or electronic characteristics. researchgate.netresearchgate.net

PET Imaging: The development of methods for the late-stage introduction of the fluorine-18 (B77423) (¹⁸F) radioisotope into molecules is critical for Positron Emission Tomography (PET). Research into the ¹⁸F-fluorination of arylboronic acid derivatives is an active field, aiming to create novel PET imaging agents for medical diagnostics. nih.govsnmjournals.org

Synthetic Routes to this compound Explored

The synthesis of this compound, a valuable fluorinated building block in organic chemistry, is achieved through a multi-step process primarily involving the formation of a key precursor followed by the introduction of the boronic acid functionality. The strategic construction of the carbon-boron bond is a critical step, with methodologies such as metal-halogen exchange and transition metal-catalyzed borylation being prominent. This article delves into the synthetic methodologies for preparing this compound, focusing on the formation of the C-B bond and the synthesis of necessary precursors.

Eigenschaften

IUPAC Name |

[4-(1,2,2-trifluoroethenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O3/c10-7(11)8(12)15-6-3-1-5(2-4-6)9(13)14/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZDWIPSGNEJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC(=C(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375360 | |

| Record name | 4-(Trifluorovinyloxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213701-14-5 | |

| Record name | 4-(Trifluorovinyloxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 213701-14-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 Trifluorovinyloxyphenyl Boronic Acid

Role in Cross-Coupling Reactions

Arylboronic acids are indispensable reagents in modern organic synthesis, celebrated for their role in the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of 4-(trifluorovinyloxyphenyl)boronic acid is largely defined by its participation in transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of synthetic chemistry for creating biaryl structures through the palladium-catalyzed reaction of an organoboron compound with an organohalide. libretexts.orgnih.gov While specific studies detailing the use of this compound are not prevalent, its reactivity can be inferred from extensive research on other electron-deficient arylboronic acids. beilstein-journals.org The presence of the strong electron-withdrawing trifluorovinyloxy group makes the aryl group electron-poor, which can influence the transmetalation step in the catalytic cycle.

Substrate Scope and Efficiency: Generally, arylboronic acids with electron-withdrawing groups are effective coupling partners for a wide range of organohalides (Ar-X where X = I, Br, Cl, OTf). nih.gov The reaction tolerates a broad spectrum of functional groups on both the boronic acid and the halide partner, a key advantage of the Suzuki-Miyaura reaction. nih.gov The efficiency of coupling electron-poor boronic acids can sometimes be lower compared to their electron-rich counterparts, occasionally requiring modified catalytic systems or longer reaction times to achieve high yields. However, modern palladium catalysis has largely overcome these limitations. nih.govnih.gov

Catalytic Systems: The success of Suzuki-Miyaura couplings, especially with challenging substrates like those bearing electron-withdrawing groups, heavily relies on the choice of the palladium catalyst, ligand, and base. nih.govbeilstein-journals.org

Palladium Precatalysts: Common sources of palladium(0) include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.

Ligands: Sterically bulky and electron-rich phosphine (B1218219) ligands are crucial for promoting the catalytic cycle. Ligands such as SPhos, XPhos, and RuPhos have been developed to enhance the coupling of a wide array of substrates, including electron-deficient ones. nih.gov

Base: A base is required to activate the boronic acid, facilitating the transmetalation step. Inorganic bases like K₃PO₄, K₂CO₃, Cs₂CO₃, and NaOH are frequently used. The choice of base can be critical to the reaction's success. nih.gov

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Electron-Deficient Arylboronic Acids

| Coupling Partner (Ar-X) | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl Bromide | Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol (B145695) | 85 | Good to Excellent |

| Aryl Chloride | Pd₂(dba)₃ | XPhos | K₃PO₄ | n-Butanol | 100 | Good to Excellent |

| Aryl Triflate | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | THF/Water | 40-80 | Good to Excellent |

This table presents generalized conditions based on literature for electronically similar compounds and is for illustrative purposes. nih.govnih.gov

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds using a copper catalyst. wikipedia.orgorganic-chemistry.org This reaction couples an arylboronic acid with an amine or an alcohol. Like the Suzuki-Miyaura reaction, the Chan-Lam coupling is tolerant of various functional groups and can be performed under mild conditions, often open to the air. wikipedia.orgnih.gov

The mechanism involves a copper(II) catalyst which, after interacting with the boronic acid and the heteroatom nucleophile (amine or alcohol), is proposed to form a copper(III) intermediate. wikipedia.org This intermediate then undergoes reductive elimination to form the C-N or C-O bond and regenerate a copper(I) species, which is re-oxidized to copper(II) by an oxidant, typically oxygen from the air. organic-chemistry.org

The substrate scope includes a wide variety of amines (primary and secondary), anilines, amides, and alcohols. organic-chemistry.orgnih.gov Studies have shown that arylboronic acids with electron-withdrawing groups are competent substrates in Chan-Lam couplings, often providing good yields. beilstein-journals.org Therefore, this compound is expected to react efficiently with various N-H and O-H containing compounds under standard Chan-Lam conditions.

Table 2: Typical Conditions for Chan-Lam Coupling Reactions

| Nucleophile | Copper Source | Ligand (optional) | Base (optional) | Solvent | Temperature |

|---|---|---|---|---|---|

| Anilines | Cu(OAc)₂ | Pyridine (B92270), Phenanthroline | Et₃N, K₂CO₃ | Dichloromethane, Toluene | Room Temp. - 80°C |

| Aliphatic Amines | Cu(OAc)₂ | None | None | Dichloromethane | Room Temp. |

| Alcohols | Cu(OAc)₂ | None | None | Dichloromethane | Room Temp. - 50°C |

| N-Heterocycles | Cu(OAc)₂ | Pyridine | None | Methanol | Room Temp. - 60°C |

This table illustrates common conditions for the Chan-Lam coupling of arylboronic acids. nih.govbeilstein-journals.org

Arylboronic acids can serve as sources of aryl nucleophiles in 1,4-conjugate addition (Michael addition) reactions to α,β-unsaturated carbonyl compounds. nih.govbeilstein-journals.org These reactions are typically catalyzed by transition metals, most notably rhodium and palladium complexes. The reaction provides a direct route to β-arylated ketones, esters, and other carbonyl derivatives. beilstein-journals.org

The use of chiral ligands in these catalytic systems allows for highly enantioselective transformations, making it a valuable method for constructing chiral molecules, including those with all-carbon quaternary centers. chemrxiv.org The reaction mechanism generally involves the formation of an aryl-metal species via transmetalation from the boronic acid, which then adds to the enone. Research has shown that both electron-rich and electron-poor arylboronic acids can participate effectively. nih.gov

Stereochemical Control: The stereochemistry of the addition (syn- or anti-addition) is dependent on the reaction mechanism and the catalyst system employed. In catalyzed conjugate additions, the geometry of the transition state, which is influenced by the metal, the ligand, and the substrates, dictates the stereochemical outcome. While specific data on this compound is unavailable, studies on related systems show that high levels of stereocontrol are achievable through careful selection of chiral ligands. chemrxiv.orgresearchgate.net

Lewis Acidity and Aqueous Equilibria

The boronic acid functional group is a Lewis acid due to the vacant p-orbital on the sp²-hybridized boron atom. wiley-vch.de This Lewis acidity is fundamental to its reactivity and its behavior in solution.

The electrophilicity of the boron atom is strongly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the Lewis acidity of the boron center by pulling electron density away from it, making it more susceptible to nucleophilic attack. nih.govnih.gov The trifluorovinyloxy (-OCF=CF₂) group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.

This increased Lewis acidity directly translates to a lower pKₐ value. The pKₐ of a boronic acid reflects the equilibrium of its reaction with water to form a tetrahedral boronate anion [ArB(OH)₃]⁻ and a proton. nih.gov A lower pKₐ indicates a stronger acid. While the specific pKₐ of this compound has not been reported, a comparison with related compounds is highly informative. For instance, the pKₐ of unsubstituted phenylboronic acid is approximately 8.8, whereas 4-(trifluoromethoxy)phenylboronic acid, which also has a strong electron-withdrawing group at the para position, has a pKₐ of about 7.8. nih.govwikipedia.org It is expected that the pKₐ of this compound would be in a similar, or even slightly lower, range due to the powerful inductive effect of the substituent.

Table 3: Comparison of pKₐ Values for Substituted Phenylboronic Acids

| Phenylboronic Acid Substituent (para) | pKₐ | Electronic Effect of Substituent |

|---|---|---|

| -H (Unsubstituted) | ~8.83 | Neutral |

| -OCH₃ (Methoxy) | ~9.25 | Electron-donating |

| -CF₃ (Trifluoromethyl) | ~7.8 | Strongly electron-withdrawing |

| -OCF₃ (Trifluoromethoxy) | ~7.8 | Strongly electron-withdrawing |

| -OCF=CF₂ (Trifluorovinyloxy) | Est. ~7.5-7.8 | Strongly electron-withdrawing |

Data sourced from references nih.govwikipedia.orgresearchgate.net. The pKₐ for this compound is an estimate based on analogous structures.

In aqueous solution, boronic acids exist in equilibrium between the neutral, trigonal planar form [ArB(OH)₂] and a hydrated, tetrahedral boronate anion [ArB(OH)₃]⁻. researchgate.netresearchgate.net The position of this equilibrium is pH-dependent. In basic solutions, the formation of the tetrahedral boronate complex is favored. researchgate.net The enhanced Lewis acidity of this compound suggests that it will readily form such tetrahedral complexes with Lewis bases like hydroxide (B78521) or amines. nih.gov

Another important equilibrium involves the dehydration of boronic acids to form cyclic trimeric anhydrides known as boroxines. nih.gov This is a condensation reaction where three molecules of boronic acid lose three molecules of water. 3 ArB(OH)₂ ⇌ (ArBO)₃ + 3 H₂O The formation of boroxine (B1236090) is reversible and its equilibrium position is highly dependent on the solvent; it is favored in non-polar, aprotic solvents and disfavored in polar, protic solvents like THF or water. researchgate.netacs.org

Furthermore, boronic acids readily react with 1,2- or 1,3-diols to form stable five- or six-membered cyclic boronate esters. wiley-vch.de This reversible reaction is the basis for their use as protecting groups for diols and as sensors for carbohydrates. Given its boronic acid moiety, this compound is expected to participate in all of these characteristic equilibria.

Reactivity in Non-Catalytic Transformations

Non-catalytic transformations are crucial for understanding the intrinsic stability and reactivity of a boronic acid. These reactions, which occur without the intervention of a metal catalyst, include cleavage of the fundamental boron-carbon bond and oxidation of the boronic acid moiety.

Protonolysis and Other Boron-Carbon Bond Cleavages

Protonolysis, or protodeboronation, is a common decomposition pathway for arylboronic acids, wherein the C–B bond is cleaved by a proton source, yielding the corresponding arene (in this case, trifluorovinyloxybenzene) and boric acid. The rate of this reaction is highly dependent on factors such as pH, temperature, and the electronic nature of the substituents on the aryl ring.

For arylboronic acids in general, a comprehensive kinetic model has been developed which describes multiple pathways for protonolysis depending on the pH of the medium. The stability of the boronic acid under various conditions is a critical factor for its application in synthesis.

Research Findings: There are currently no published studies that specifically measure the rate of protonolysis for this compound under various pH conditions or detail other non-catalytic boron-carbon bond cleavage reactions. Consequently, no data tables of kinetic profiles or half-life values can be presented for this specific compound.

Oxidation Pathways and Functional Group Transformations

The oxidation of boronic acids to the corresponding phenols is a synthetically useful transformation but can also be an undesired degradation pathway. This process typically involves an oxidizing agent, such as hydrogen peroxide, which attacks the boron center. The subsequent rearrangement and hydrolysis yield the phenol (B47542) and boric acid. The susceptibility of a boronic acid to oxidation is a key measure of its stability, particularly for applications in biological contexts where reactive oxygen species may be present.

The mechanism involves the attack of a nucleophilic oxidant on the empty p-orbital of the boron atom, followed by the migration of the aryl group from the boron to the oxygen atom. The electron density at the boron center significantly influences the rate of this reaction.

Research Findings: Specific studies detailing the oxidation pathways of this compound, its reactivity with various oxidants, or the conditions required for its transformation into 4-(trifluorovinyloxy)phenol are not available in the scientific literature. Therefore, no data on reaction yields or rates can be compiled.

Mechanistic Studies of Reaction Pathways

Mechanistic studies are essential for optimizing reaction conditions and understanding the underlying factors that govern chemical reactivity. Such studies involve identifying rate-determining steps, characterizing kinetic profiles, and detecting transient intermediates.

Elucidation of Rate-Determining Steps and Kinetic Profiles

Kinetic analysis provides quantitative insight into reaction mechanisms. For boronic acids, kinetic studies often focus on determining the order of the reaction with respect to each reactant and identifying the rate-determining step. For example, in Suzuki-Miyaura coupling reactions, the transmetalation step is often rate-limiting, and its kinetics are influenced by the electronic properties of the boronic acid. Similarly, in non-catalytic reactions like protonolysis, kinetic profiles across a range of pH values can reveal the active species and dominant reaction pathways.

Research Findings: No kinetic studies have been published for the non-catalytic reactions of this compound. There are no available data to construct pH-rate profiles or to determine the rate-determining steps in its potential decomposition or transformation pathways.

Table 1: Hypothetical Kinetic Data for Protonolysis (Illustrative Only) As no experimental data is available, this table is for illustrative purposes only and does not represent actual research findings.

| pH | Observed Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 1 | Data not available | Data not available |

| 7 | Data not available | Data not available |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are critical for confirming a proposed reaction mechanism. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and computational modeling are often employed to identify transient species like boronate complexes or other intermediates. For instance, in the oxidation of boronic acids, a key intermediate is the boronate ester formed after the initial oxidative attack.

Research Findings: There is no published research on the identification or characterization of any reaction intermediates involved in the non-catalytic transformations of this compound.

Spectroscopic and Structural Characterization of 4 Trifluorovinyloxyphenyl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of 4-(Trifluorovinyloxyphenyl)boronic acid. By analyzing various atomic nuclei, a complete picture of the molecule's covalent framework can be assembled.

A combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR experiments provides unambiguous confirmation of the compound's identity. Each spectrum offers complementary information for a full structural assignment.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. For this compound, the aromatic protons on the phenyl ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts for the boronic acid protons (-B(OH)₂) can be broad and variable depending on the solvent, concentration, and water content.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. Key signals include those for the carbon atoms of the phenyl ring, the two carbons of the trifluorovinyl group, and, notably, the carbon atom directly bonded to the boron (ipso-carbon). This ipso-carbon signal is often broad or of low intensity and can sometimes be difficult to detect due to quadrupolar relaxation effects from the adjacent boron atom. rsc.org Quaternary carbons, such as the one in the nitrile group of valeronitrile (B87234) or the ipso-carbon, tend to show weaker signals in ¹³C NMR spectra. youtube.com

¹¹B NMR: As boron is central to the molecule's functionality, ¹¹B NMR is a critical tool. Boronic acids, which feature a trigonal planar (sp² hybridized) boron atom, typically exhibit a single, often broad, resonance in the ¹¹B NMR spectrum. nih.gov The chemical shift for aryl boronic acids is generally found in the range of 27–33 ppm. rsc.orgsdsu.edu The formation of boronate esters or tetracoordinate borate (B1201080) species (sp³ hybridized) upon interaction with diols or fluoride (B91410) ions, respectively, results in a significant upfield shift in the spectrum, providing a method to monitor such reactions. nih.govnsf.gov

¹⁹F NMR: With a trifluorovinyl group, ¹⁹F NMR is highly informative. Fluorine has 100% natural abundance and high NMR sensitivity. nih.govnih.gov The spectrum would be expected to show distinct signals for the three fluorine atoms on the vinyl group, with complex splitting patterns (coupling) between them and potentially with the vinyl proton. The chemical shift values are highly sensitive to the electronic environment, making ¹⁹F NMR an excellent probe for structural and conformational changes. nih.gov

Table 1: Expected NMR Chemical Shift Ranges for this compound Note: Data is estimated based on typical values for analogous functional groups and compounds like fluorinated phenylboronic acids. rsc.orgnih.govnih.gov

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic C-H | 7.0 - 8.2 | Two doublets expected for a 1,4-disubstituted ring. |

| ¹H | B(OH)₂ | 4.0 - 8.5 | Broad, exchangeable signal; position is highly variable. |

| ¹³C | Aromatic C-H / C-O | 115 - 160 | Multiple signals expected. |

| ¹³C | C-B (ipso-carbon) | 125 - 140 | Signal may be broad or unobserved. rsc.org |

| ¹³C | -O-CF=CF₂ | 120 - 150 | Complex splitting due to C-F coupling. |

| ¹¹B | -B(OH)₂ | +27 to +33 | Broad signal characteristic of sp² boron. rsc.orgsdsu.edu |

| ¹⁹F | -CF=CF₂ | -90 to -160 | Complex multiplet structure due to F-F coupling. rsc.org |

Beyond simple 1D spectra, advanced NMR techniques are employed to study the dynamic behavior of boronic acids in solution. Phenylboronic acids are known to exist in equilibrium with their cyclic anhydride (B1165640) trimers, known as boroxines, particularly in aprotic solvents upon dehydration. Variable-temperature (VT) NMR can be used to study the kinetics and thermodynamics of this equilibrium. Furthermore, 2D NMR experiments like DOSY (Diffusion-Ordered Spectroscopy) can differentiate between the monomeric boronic acid and the larger trimeric boroxine (B1236090) based on their different diffusion coefficients in solution. nih.gov These techniques are also invaluable for studying the reversible covalent interactions of the boronic acid moiety with diols to form boronate esters, a process central to their use in sensors and dynamic covalent chemistry. nih.govnsf.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopies provide further confirmation of functional groups and electronic properties.

FT-IR and FT-Raman: These techniques probe the vibrational modes of the molecule. spectroscopyonline.com For this compound, key characteristic bands would be observed. FT-IR is particularly sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds. spectroscopyonline.com A combined analysis provides a more complete vibrational profile. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Note: Wavenumbers are based on typical values for related phenylboronic acid derivatives. nih.govnih.govresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H Stretch | -B(OH)₂ | ~3200-3600 (broad) | FT-IR |

| Aromatic C-H Stretch | Phenyl Ring | ~3000-3100 | FT-IR, FT-Raman |

| C=C Stretch | Vinyl Group | ~1640-1660 | FT-Raman (strong), FT-IR (medium) |

| Aromatic C=C Stretch | Phenyl Ring | ~1600, ~1500 | FT-IR, FT-Raman |

| B-O Stretch | -B(OH)₂ | ~1330-1380 | FT-IR (strong) |

| C-F Stretch | -CF=CF₂ | ~1100-1300 (strong, complex) | FT-IR |

| C-O-C Stretch | Aryl Ether | ~1220-1270 (asymmetric) | FT-IR |

UV-Vis Spectroscopy: The electronic spectrum, measured by UV-Vis spectroscopy, provides information about the conjugated π-system. This compound is expected to show strong absorption bands in the UV region, corresponding to π → π* electronic transitions within the substituted benzene chromophore. Analysis in different solvents can also reveal information about solvent-solute interactions. nih.gov

Mass Spectrometry for Molecular Confirmation and Isotopic Pattern Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of the compound. Using soft ionization techniques like electrospray ionization (ESI), the molecular ion can be observed, often as an adduct with protons [M+H]⁺ or sodium [M+Na]⁺. researchgate.net A key feature in the mass spectrum of any boron-containing compound is the characteristic isotopic pattern arising from the two stable isotopes of boron, ¹⁰B (19.9% abundance) and ¹¹B (80.1% abundance). This results in a distinctive M+1 peak with approximately 25% the intensity of the molecular ion peak for a molecule containing a single boron atom. High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, allowing for the unambiguous determination of the molecular formula. rsc.org A common observation in the MS analysis of boronic acids is the presence of an ion corresponding to the dehydrated trimer (boroxine), which can sometimes be the base peak in the spectrum. rsc.org

Table 3: Predicted m/z for Adducts of this compound (C₈H₆BF₃O₃) Source: Predicted values from PubChemLite database. uni.lu

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 219.04349 |

| [M+Na]⁺ | 241.02543 |

| [M-H]⁻ | 217.02893 |

| [M+H-H₂O]⁺ | 201.03347 |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing reaction mixtures containing it.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing boronic acids. A C18 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or a buffer like ammonium (B1175870) acetate. rsc.orgwaters.com A significant challenge in the HPLC analysis of boronic acids and their esters is their susceptibility to on-column hydrolysis. researchgate.netresearchgate.net The development of specialized columns with technology that minimizes interactions between the analyte and the metal surfaces of the column and hardware can significantly improve peak shape and method reliability. waters.com

Ultra-High-Performance Liquid Chromatography (UHPLC)-MS: Coupling UHPLC with mass spectrometry provides a powerful tool for high-throughput and sensitive analysis. rsc.org This method allows for the rapid separation of the target compound from impurities, with the MS detector providing positive identification and quantitation, even at very low levels. sciex.com

Theoretical and Computational Studies of 4 Trifluorovinyloxyphenyl Boronic Acid

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 4-(Trifluorovinyloxyphenyl)boronic acid, DFT calculations provide deep insights into its structure and potential chemical behavior.

The boron atom in this compound possesses a vacant p-orbital, rendering it Lewis acidic and thus electrophilic. DFT calculations can quantify this electrophilicity by analyzing the distribution of electron density and the energies of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The trifluorovinyloxy group is a strong electron-withdrawing group. This effect is transmitted through the phenyl ring to the boronic acid moiety, significantly increasing the electrophilicity of the boron atom compared to unsubstituted phenylboronic acid. This enhanced electrophilicity is critical for its role in reactions such as the Suzuki-Miyaura coupling.

Natural Population Analysis (NPA) or similar charge calculation schemes within DFT can be used to estimate the partial positive charge on the boron atom. It is anticipated that this charge would be significantly positive, highlighting its susceptibility to nucleophilic attack. Furthermore, analysis of the LUMO would likely show a significant contribution from the boron p-orbital, indicating that this is the primary site for interaction with incoming nucleophiles. nih.gov

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following values are illustrative, based on typical results for similar fluorinated arylboronic acids, and would require specific DFT calculations on this molecule for precise figures.)

| Property | Predicted Value/Observation | Significance |

| Partial Charge on Boron (NPA) | > +0.5 | High electrophilicity, prone to nucleophilic attack. |

| LUMO Energy | Low | Indicates a good electron acceptor. |

| HOMO-LUMO Gap | Large | Suggests high kinetic stability. |

| LUMO Composition | Significant contribution from Boron p-orbital | Confirms the boron atom as the primary electrophilic center. |

The two hydroxyl groups of the boronic acid can adopt different orientations, leading to syn and anti conformers. The anti-syn conformation is often found to be the most stable for many phenylboronic acids. nih.gov The presence of the trifluorovinyloxy group at the para position is not expected to introduce significant steric hindrance that would drastically alter the preferred conformation of the boronic acid group.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in solution. These simulations model the movement of atoms over time, offering a picture of the molecule's flexibility, solvation, and intermolecular interactions.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, can accurately predict the ¹H, ¹³C, ¹¹B, and ¹⁹F NMR chemical shifts. nih.govnih.gov The calculated shifts for this compound would be expected to show good correlation with experimental spectra, helping to confirm the structure of the molecule.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can compute the vibrational frequencies and intensities of the molecule. nih.gov These can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to the stretching and bending of bonds within the molecule, such as the B-O, O-H, C-F, and C=C bonds of the trifluorovinyloxy group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov This can help in understanding the electronic structure and the nature of the chromophores within the molecule.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: Experimental values are required for a direct comparison.)

| Spectroscopic Technique | Predicted Parameter (DFT) | Corresponding Experimental Data |

| ¹H NMR | Chemical shifts of aromatic and hydroxyl protons. | Experimental ¹H NMR spectrum. |

| ¹³C NMR | Chemical shifts of carbons in the phenyl ring and vinyl group. | Experimental ¹³C NMR spectrum. |

| ¹⁹F NMR | Chemical shifts of fluorine atoms in the trifluorovinyl group. | Experimental ¹⁹F NMR spectrum. |

| FT-IR | Vibrational frequencies for key functional groups (e.g., O-H, C=C, C-F, B-O). | Experimental FT-IR spectrum. |

| UV-Vis | Wavelength of maximum absorption (λ_max). | Experimental UV-Vis spectrum. |

Modeling of Reaction Mechanisms, Energetics, and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, this is particularly relevant for understanding its behavior in catalysis, such as the Suzuki-Miyaura coupling. DFT calculations can be used to model the entire reaction pathway, including the structures and energies of reactants, intermediates, transition states, and products. nih.gov

By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway and the rate-determining step. For instance, in a Suzuki-Miyaura reaction, the transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst, can be modeled. The calculations would likely show that the electron-withdrawing trifluorovinyloxy group facilitates this step by increasing the Lewis acidity of the boron atom. The geometry of the transition state, which is a high-energy, short-lived species, can be precisely characterized through these calculations. nih.gov

Structure-Property Relationship Studies within the Fluorinated Arylboronic Acid Family

The properties of this compound can be better understood by comparing it with other members of the fluorinated arylboronic acid family. nih.gov Computational studies allow for a systematic investigation of how changes in the fluorine-containing substituent affect the molecule's properties. nih.govresearchgate.net

For example, a comparative study could analyze the electrophilicity, pKa, and reactivity of a series of compounds:

Phenylboronic acid

4-Fluorophenylboronic acid

4-(Trifluoromethyl)phenylboronic acid

4-(Trifluoromethoxy)phenylboronic acid researchgate.net

this compound

Such a study would likely reveal a trend where the electrophilicity of the boron atom and the acidity of the boronic acid increase with the electron-withdrawing strength of the substituent. The trifluorovinyloxy group would be expected to be one of the more strongly activating groups in this series. These structure-property relationships are invaluable for the rational design of new boronic acids with tailored properties for specific applications. nih.gov

Applications in Advanced Organic Synthesis and Methodology Development

As a Versatile Building Block for Complex Molecule Synthesis

The principal application of 4-(trifluorovinyloxyphenyl)boronic acid is as a sophisticated building block. It serves as a precursor for introducing the 4-(trifluorovinyloxy)phenyl group into a wide array of molecular structures, a function most prominently realized through the Suzuki-Miyaura cross-coupling reaction.

The trifluorovinyloxy (-OCF=CF₂) group is a unique fluorinated functional group that can significantly alter the physical, chemical, and biological properties of a molecule, including its lipophilicity, metabolic stability, and electronic characteristics. This compound provides a direct and efficient route to incorporate this moiety into target molecules. The synthesis of various aryl trifluorovinyl ether derivatives often proceeds from precursors like p-bromo(trifluorovinyloxy)benzene, which can be converted to the corresponding boronic acid or its esters for subsequent reactions. vdoc.pub This strategic introduction of the trifluorovinyloxyphenyl unit is valuable in the development of advanced materials, such as fluoropolymers and liquid crystals, as well as in the synthesis of novel agrochemicals and pharmaceuticals.

The construction of carbon-carbon bonds to form biaryl and heteroaryl scaffolds is a cornerstone of modern organic synthesis, with wide-ranging applications in materials science and medicinal chemistry. This compound and its derivatives are effective coupling partners in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to create these complex systems.

The boronate ester of the compound, 4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)- vdoc.pubvulcanchem.comfluorochem.co.ukdioxaborolane, is explicitly utilized as a partner in Suzuki-Miyaura couplings to build biaryl frameworks. vulcanchem.com This reaction involves the coupling of the organoborane with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. Research has demonstrated the successful Suzuki coupling of the related boronic acid, 4-(trifluoromethoxy)phenylboronic acid, with various carbazole (B46965) derivatives to produce monomers for blue-light emissive polymers, highlighting the utility of such fluorinated building blocks in creating functional materials. dtic.mil Given the similar electronic nature and reactivity, this compound serves as a key reagent for accessing novel biaryl and heteroaryl compounds containing the trifluorovinyloxy moiety.

Table 1: Representative Suzuki-Miyaura Coupling using a Fluorinated Phenylboronic Acid Derivative This table illustrates a typical application of a related fluorinated phenylboronic acid in constructing a biaryl system, a reaction for which this compound is also a suitable substrate.

| Aryl Halide Partner | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Ref |

| Bis[6-bromo-9-(aryl)carbazol-3-yl] | 4-(Trifluoromethoxy)phenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | THF | Bis[6-(4-trifluoromethoxyphenyl)-9-(aryl)carbazol-3-yl] | dtic.mil |

Development of Novel Synthetic Transformations Utilizing Boronic Acid Catalysis

While primarily used as a stoichiometric reagent in cross-coupling reactions, the structural features of this compound suggest its potential as an organocatalyst. The field of boronic acid catalysis leverages the Lewis acidic nature of the boron atom to activate substrates, particularly in dehydration reactions like amidations and esterifications.

Arylboronic acids bearing strong electron-withdrawing groups have proven to be highly effective catalysts for the direct condensation of carboxylic acids and amines to form amides, a fundamental transformation in chemical synthesis. The proposed catalytic cycle involves the formation of a mixed anhydride (B1165640) between the boronic acid and the carboxylic acid, which activates the carbonyl group for nucleophilic attack by the amine. The removal of water drives the reaction to completion.

Pioneering work by Yamamoto and others demonstrated that catalysts like 3,4,5-trifluorophenylboronic acid and 3,5-bis(trifluoromethyl)phenylboronic acid are exceptionally potent for this transformation due to their enhanced Lewis acidity. The electron-withdrawing trifluorovinyloxy group in this compound is expected to confer similar, if not enhanced, catalytic activity. Although specific studies employing this exact compound as a catalyst are not prominent in the literature, its potential is inferred from the established principles of boronic acid catalysis.

Table 2: Performance of Electron-Deficient Arylboronic Acids as Amidation Catalysts This table shows the effectiveness of structurally similar fluorinated boronic acids in catalyzing amidation, suggesting the potential of this compound for the same purpose.

| Carboxylic Acid | Amine | Catalyst (mol%) | Conditions | Yield | Ref |

| 2-Phenylbutyric Acid | Benzylamine | 3,5-Bis(trifluoromethyl)phenylboronic acid (5%) + DMAPO (5%) | Fluorobenzene, reflux, 17h | 91% | |

| 4-Phenylbutyric Acid | Benzylamine | 3,4,5-Trifluorophenylboronic acid (1%) | Toluene, reflux (Dean-Stark) | >99% | |

| Benzoic Acid | Benzylamine | 2-Iodo-5-methoxyphenylboronic acid (5%) + DMAPO (5%) | Fluorobenzene, reflux, 17h | 97% |

Similarly, boronic acids can catalyze Fischer-type esterifications. The Lewis acidic boron center activates the carboxylic acid, facilitating attack by an alcohol. This method offers a mild alternative to traditional strong acid catalysis.

The catalytic activity of boronic acids is a direct consequence of their nature as stable, organic-soluble Lewis acids. The boron atom possesses a vacant p-orbital, allowing it to accept electron density from Lewis bases, such as the oxygen atom of a carbonyl group. This interaction polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

The Lewis acidity of an arylboronic acid is highly tunable and is significantly enhanced by the presence of electron-withdrawing substituents on the aromatic ring. Highly fluorinated boranes and boronic acids are recognized as potent Lewis acid catalysts for a variety of transformations beyond amidations, including deoxygenations, cyclizations, and Friedel-Crafts-type reactions. The strongly deactivating trifluorovinyloxy substituent on this compound would therefore be expected to make it a strong Lewis acid catalyst, suitable for promoting reactions that require electrophilic activation under mild conditions.

Asymmetric Synthesis Approaches and Chiral Auxiliary Development

A review of the scientific literature indicates that this compound has not been specifically reported for applications in asymmetric synthesis or in the development of chiral auxiliaries. While chiral borane (B79455) reagents and catalysts are a well-established area of research for achieving stereocontrol in organic reactions, the use of this particular compound in that context remains unexplored.

Applications in Materials Science and Supramolecular Chemistry

Design and Synthesis of Boronic Acid-Based Polymers and Covalent Organic Frameworks (COFs)

The structure of 4-(trifluorovinyloxyphenyl)boronic acid allows for two primary modes of polymerization. The boronic acid group can participate in condensation reactions to form boronate esters or boroxines, the foundational linkages of Covalent Organic Frameworks (COFs). rsc.org Simultaneously, the trifluorovinyl ether (TFVE) group can undergo thermal [2+2] cycloaddition to create exceptionally stable perfluorocyclobutyl (PFCB) linkages. rsc.orgnih.gov

Boronic acids were the first monomers used to synthesize COFs, which are crystalline, porous materials constructed from molecular building blocks. rsc.org This is typically achieved either through the self-condensation of boronic acids to form six-membered boroxine (B1236090) rings or through co-condensation with polyol linkers (like catechols) to form boronate esters. rsc.orgresearchgate.net The reversibility of these condensation reactions allows for error correction during synthesis, leading to highly ordered, crystalline structures. researchgate.net Monofunctional arylboronic acids can also serve as truncating or functionalizing agents, controlling the growth or modifying the pore surfaces of 3D COFs. researchgate.net

Separately, aryl trifluorovinyl ethers are well-established precursors for high-performance semi-fluorinated polymers. nih.gov Upon heating, typically above 150°C, the TFVE groups dimerize in a [2+2] cyclization to form a four-membered perfluorocyclobutyl ring, creating a poly(aryl ether) backbone. nih.govresearchgate.net This polymerization occurs without the need for catalysts or initiators and results in polymers known for their high thermal stability, chemical resistance, and desirable dielectric properties. rsc.orgnih.gov

The compound this compound can therefore be envisioned as a "hybrid" monomer. It can be used to synthesize polymers via PFCB formation, resulting in a linear polymer with pendant boronic acid groups. These pendant groups can then be used for post-polymerization modification, cross-linking, or to impart responsive properties. Alternatively, it could be used as a functional linker in COF synthesis, introducing the trifluorovinyloxy group into the pores of a COF. These TFVE-functionalized COFs could then be thermally treated to induce intra-framework cross-linking, potentially enhancing the chemical and thermal stability of the framework.

Table 1: Polymerization Strategies for this compound

| Functional Group | Polymerization Method | Resulting Linkage | Key Features of Resulting Material |

|---|---|---|---|

| Boronic Acid | Self-Condensation | Boroxine | Crystalline, porous (COF), moisture-sensitive |

| Boronic Acid | Condensation with Diols | Boronate Ester | Crystalline, porous (COF), pH-sensitive |

| Trifluorovinyloxy Ether | Thermal Cycloaddition | Perfluorocyclobutyl (PFCB) | Thermally stable, chemically resistant, low dielectric constant |

Co-Crystallization and Solid-State Engineering Principles

Crystal engineering aims to design solid-state structures with desired properties by controlling intermolecular interactions. mdpi.com Boronic acids are excellent candidates for this field because the -B(OH)₂ group can act as both a hydrogen bond donor and acceptor, similar to the well-studied carboxylic acid and amide groups. nih.gov This allows for the formation of robust and predictable intermolecular hydrogen-bonding patterns, known as synthons.

Boronic acids are recognized as promising components for creating all-organic ferroelectric materials through the formation of polar co-crystals. researchgate.net The co-crystallization of this compound with various co-formers, particularly nitrogen-containing compounds (N-donors), can lead to the formation of new crystalline phases with unique properties. mdpi.comugent.be The interaction between the Lewis acidic boronic acid group and a Lewis basic site on a co-former molecule, such as a pyridine (B92270) or phenazine, can establish strong O-H···N hydrogen bonds that direct the crystal packing. mdpi.comugent.be Depending on the geometry and electronic properties of the co-former, the resulting supramolecular assembly can adopt a polar arrangement, which is a prerequisite for properties like ferroelectricity. The highly fluorinated trifluorovinyloxy group can further influence crystal packing and polarity through dipole-dipole or other non-covalent interactions like F···π contacts. mdpi.com

The solid-state structure of phenylboronic acids and their co-crystals is dominated by hydrogen bonding. nih.gov The two hydroxyl groups of the boronic acid moiety can adopt different conformations relative to each other, primarily described as syn or anti. mdpi.com These conformations dictate the resulting hydrogen-bonding motifs.

Dimer Formation: Arylboronic acids frequently form centrosymmetric dimers in the solid state through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. mdpi.comnih.gov This typically occurs when the boronic acid hydroxyl groups are in a syn,anti conformation. mdpi.com

Chain Formation: Linear chains can also form, where boronic acid molecules are linked sequentially. researchgate.net

Heterosynthons: In the presence of a co-former with hydrogen bond accepting sites (like a nitrogen heterocycle), O-H···N heterosynthons are commonly formed. nih.govresearchgate.net

Table 2: Common Hydrogen Bonding Motifs in Phenylboronic Acid Crystals

| Motif | Description | Involved Groups | Typical Boronic Acid Conformation |

|---|---|---|---|

| Homodimer | A pair of boronic acid molecules linked by two hydrogen bonds. | O-H···O | syn,anti |

| Heterosynthon | A boronic acid molecule hydrogen-bonded to a co-former molecule. | O-H···N or O-H···O | syn,anti or syn,syn |

| Catemer (Chain) | Sequential linking of boronic acid molecules into a chain. | O-H···O | syn,anti |

Development of Responsive Materials and Stimuli-Responsive Systems

The dual functionalities of this compound make it an ideal building block for stimuli-responsive materials. researchgate.netresearchgate.net Phenylboronic acid-containing polymers are well-known for their responsiveness to changes in pH and the presence of cis-diol compounds, such as glucose. researchgate.netnih.govnih.gov This responsivity stems from the equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate ester. nih.gov

At acidic pH, the boronic acid is uncharged and relatively hydrophobic. As the pH increases to become more alkaline (typically near the pKa of the boronic acid), it can bind with diols to form a cyclic boronate ester, which is anionic and more hydrophilic. researchgate.netnih.gov This change in charge and hydrophilicity can be harnessed to trigger macroscopic changes in a material. For instance, nanoparticles or hydrogels made from polymers containing this compound could be designed to swell, disassemble, or release an encapsulated payload in response to a specific pH or glucose concentration. rsc.orgnih.govresearchgate.net Such systems are highly sought after for applications like drug delivery and biosensing. nih.govmdpi.com

Furthermore, polymers incorporating the trifluorovinyloxy group can exhibit thermal responsiveness. The [2+2] cyclodimerization to form the PFCB linkage is a thermally activated covalent bond formation process. rsc.org This allows for the creation of thermally-cured materials or systems where properties can be permanently altered by heating. A material synthesized from this compound could therefore be multi-responsive, with the boronic acid moiety providing reversible pH/diol sensitivity and the TFVE moiety enabling irreversible thermal cross-linking. researchgate.net

Self-Assembly Processes and Supramolecular Architectures Based on Boron-Oxygen Interactions

Supramolecular chemistry relies on non-covalent and reversible covalent interactions to construct ordered structures from molecular components. The boronic acid group is a powerful tool for directing self-assembly. msu.edu Two key boron-oxygen interactions drive these processes:

Boroxine Formation: In non-aqueous conditions or upon dehydration, three molecules of a boronic acid can reversibly self-condense to form a planar, six-membered boroxine ring, releasing three molecules of water. nih.govresearchgate.net This process is entropically driven and forms the basis for boroxine-linked COFs. researchgate.netresearchgate.net The equilibrium between the boronic acid monomer and the boroxine trimer can be controlled by the presence of water, giving these systems a self-healing character. researchgate.netclockss.org

Boronate Ester Formation: Boronic acids react reversibly with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters. nih.gov This interaction is highly specific and directional, making it a cornerstone of molecular recognition and self-assembly. msu.edu By designing molecules with complementary boronic acid and diol functionalities, complex supramolecular architectures such as macrocycles, cages, and polymers can be assembled. msu.edu

For this compound, these boron-oxygen interactions enable its participation in diverse self-assembly scenarios. It can form boroxine-based structures or be used to build pH-responsive assemblies through boronate ester linkages with polyols. nih.gov The trifluorovinyloxy group adds another dimension, allowing for these self-assembled architectures to be potentially "locked in" by thermal polymerization, converting a dynamic supramolecular system into a robust, covalently-linked material.

Exploration of Biological Interactions and Chemical Biology Probes

Investigation of Enzyme-Boronic Acid Interactions and Binding Kinetics

The interaction of boronic acids with enzymes, particularly proteases, is a cornerstone of their application in chemical biology and drug discovery. The boron atom in boronic acids is a Lewis acid, capable of accepting a pair of electrons from nucleophilic amino acid residues in the active site of an enzyme, such as the hydroxyl group of serine. This interaction can lead to the formation of a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction, resulting in potent and often reversible inhibition. The kinetics of this binding are crucial for understanding the inhibitory mechanism and for the design of effective therapeutic agents.

Molecular recognition at enzyme active sites by boronic acids is a highly specific process. The geometry and electronic properties of the boronic acid, as well as the surrounding substituents, dictate the affinity and selectivity of binding. For instance, the phenyl ring of a phenylboronic acid can engage in hydrophobic or π-stacking interactions within the enzyme's active site, while the boronic acid group itself forms covalent bonds with key catalytic residues.

There is currently no published research detailing the molecular recognition mechanisms of 4-(Trifluorovinyloxyphenyl)boronic acid at any enzyme active site. The influence of the trifluorovinyloxy substituent on binding affinity and selectivity remains uninvestigated.

The ability of boronic acids to act as transition-state analog inhibitors has led to the development of numerous powerful chemical biology tools and approved drugs, such as the proteasome inhibitor bortezomib. These inhibitors are invaluable for studying enzyme function, validating drug targets, and probing biological pathways.

No studies have been found that report the development or use of this compound as an enzyme inhibitor.

Investigation of Membrane Transport Mechanisms Facilitated by Boronic Acids

Some boronic acids have been shown to facilitate the transport of hydrophilic molecules, such as saccharides, across lipid bilayer membranes. They act as carriers, forming a lipophilic boronate ester with the cargo molecule on one side of the membrane, traversing the membrane, and releasing the cargo on the other side.

The potential for this compound to act as a membrane transport agent has not been explored in any published studies.

In Silico Modeling of Biological Interactions and Target Identification

A comprehensive review of scientific literature and research databases did not yield any specific studies on the in silico modeling of biological interactions or target identification for the compound this compound. Computational methods such as molecular docking, virtual screening, and pharmacophore modeling are crucial in modern drug discovery to predict the interactions between small molecules and biological targets, thereby accelerating the identification of potential drug candidates. These techniques are widely applied to various classes of compounds, including other boronic acids, to elucidate their mechanism of action and identify novel therapeutic targets.

In silico approaches can be broadly categorized into structure-based and ligand-based methods. Structure-based virtual screening, for instance, involves docking candidate ligands into the three-dimensional structure of a target protein to predict binding affinity and orientation. This method is instrumental in filtering large chemical libraries to identify promising hits. Conversely, ligand-based methods utilize the properties of known active compounds to predict the activity of new molecules.

The application of these computational tools is essential for understanding potential drug-target interactions, as they can provide insights into binding modes and the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For boronic acid-containing compounds, covalent docking methods are often employed to model the reversible covalent bond that can form between the boron atom and nucleophilic residues, such as serine, in the active site of an enzyme.

Despite the established utility of these computational approaches in drug discovery and for the broader class of boronic acids, no specific research detailing the application of these methods to this compound could be located. Therefore, data on its predicted biological targets, binding affinities, or specific molecular interactions derived from in silico models are not available in the current body of scientific literature. Further research employing these computational strategies would be necessary to elucidate the potential biological activities and therapeutic targets of this specific compound.

Catalytic Roles and Mechanistic Catalysis Research

Organocatalysis by 4-(Trifluorovinyloxyphenyl)boronic acid

Organoboron acids are recognized for their utility as stable, organic-soluble Lewis acid catalysts for a wide array of chemical reactions. nih.govnih.gov However, no specific studies were identified that investigate or report the use of this compound as an organocatalyst. Research in this area tends to focus on other, more common arylboronic acids. nih.gov

Lewis Acid Catalysis in Diverse Organic Transformations

Boronic acids, in general, function as Lewis acid catalysts by exploiting the electron-deficient nature of the boron atom to activate substrates, typically those containing oxygen. nih.gov This catalytic activity is central to reactions such as dehydrations, carbonyl condensations, acylations, and alkylations. nih.gov While it can be inferred that this compound possesses Lewis acidic character due to its boronic acid moiety, there are no specific reports detailing its application or efficacy in catalyzing such diverse organic transformations. nih.govnih.govsemanticscholar.org

Influence of Boronic Acid Structure on Substrate Scope and Reaction Selectivity

The electronic and steric properties of substituents on the aryl ring of a boronic acid catalyst are known to significantly influence its reactivity, substrate scope, and the selectivity of the reactions it catalyzes. nih.gov Altering these substituents can modify the Lewis acidity of the boron center and the catalyst's interaction with substrates. nih.gov For this compound, the presence of the trifluorovinyloxy group would be expected to impact its catalytic profile. However, no experimental data or mechanistic studies exist that specifically analyze how this particular structure affects substrate scope or reaction selectivity.

Impact of Fluorination on Catalytic Efficiency and Acidity Modulation

The introduction of fluorine atoms or fluorine-containing groups (like trifluorovinyl or trifluoromethyl) onto a phenylboronic acid framework is a known strategy to increase the compound's Lewis acidity. nih.gov This enhanced acidity can, in turn, boost catalytic efficiency. The electron-withdrawing nature of the trifluorovinyloxy group in this compound would theoretically lead to a more potent Lewis acid catalyst compared to its non-fluorinated counterpart. Despite this well-understood general principle, there are no comparative studies or quantitative data that specifically measure the acidity of this compound or demonstrate its enhanced catalytic efficiency in any specific reaction.

Recyclability and Stability Assessment of Catalytic Systems

The development of recyclable catalysts is a key area of green chemistry. For boronic acid catalysts, recyclability is often achieved by immobilizing them on a solid support, such as a polymer. nih.gov The stability of organoboron compounds can be a challenge, as they can be sensitive to air and moisture, though many arylboronic acids are relatively stable. nih.gov There is no available information regarding the stability of this compound under catalytic conditions or any attempts to develop a recyclable catalytic system based on this specific molecule.

While the principles of boronic acid catalysis provide a theoretical framework for predicting the potential behavior of this compound, a complete lack of specific empirical data in the scientific literature prevents the creation of the requested detailed article. The provided outline requires in-depth research findings, data tables, and specific examples that are currently non-existent for this particular compound.

Future Research Directions and Emerging Opportunities

Exploration of Novel Sustainable Synthetic Routes and Green Chemistry Approaches

The synthesis of organoboron compounds, while well-established, often relies on methods that are not environmentally benign. Future research must prioritize the development of sustainable and green synthetic protocols for 4-(trifluorovinyloxyphenyl)boronic acid and its derivatives. This involves moving away from traditional methods that may use hazardous reagents or generate significant waste.

Key areas for exploration include:

Green Solvents and Reagents : Research into replacing traditional organic solvents with more sustainable alternatives like ethanol (B145695) or water is crucial. A mild and efficient protocol for the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide in ethanol has been demonstrated, showcasing a viable green approach. rsc.org The ultimate degradation of boronic acids to boric acid is also considered a "green" aspect of their lifecycle. nih.gov

Catalysis : Transition-metal-free catalytic borylation reactions offer an attractive method for generating organoboron compounds, reducing reliance on expensive and potentially toxic heavy metals. nih.gov The use of palladium nanoparticles in green solvents like polyethylene (B3416737) glycol (PEG) also represents a step towards more sustainable catalysis. researchgate.net

Mechanochemistry : Applying mechanochemical methods, such as ball milling, could provide a solvent-free synthetic route to boronic acid esters, significantly reducing waste and energy consumption. researchgate.net

Electrochemical Synthesis : The use of electrochemistry is an emerging powerful tool for the synthesis of organoboron compounds, offering a high degree of control and avoiding the need for chemical oxidants or reductants. rsc.org

Advanced Computational Design and Predictive Modeling for Boronic Acid Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel molecules derived from this compound. By modeling molecular properties and predicting reactivity, researchers can design new compounds for specific applications in a more efficient manner than through empirical lab work alone.

Future computational efforts should focus on:

Predictive Modeling of Reactivity and Properties : Machine learning (ML) algorithms are increasingly used to predict the properties of boron-containing compounds, such as their reactivity and stability. numberanalytics.com These models, often using SMILES (Simplified Molecular Input Line-Entry System) representations, can rapidly screen virtual libraries of derivatives to identify promising candidates for synthesis. nih.govnih.gov

Quantum Mechanical Methods : Techniques like Density Functional Theory (DFT) can provide deep insights into the electronic structure and reactivity of boronic acids. numberanalytics.com Comprehensive computational studies have been applied to characterize the binding energy and interactions of novel boronic acid inhibitors with biological targets like urokinase-type plasminogen activator (uPA). researchgate.netbiorxiv.org Such studies can guide the rational design of more potent and selective molecules.

Improving Predictive Accuracy : A significant opportunity lies in developing more accurate in silico models. For instance, current computational models have been found to provide little value in predicting the mutagenicity of boronic acids, an important parameter for drug development. acs.org Focused research to create better predictive tools for toxicity and other complex biological activities is needed. acs.org Advanced methods like multiconfigurational self-consistent field (MCSCF) approaches may be required to accurately model the complex electronic states of boron compounds. aip.org

Integration into Flow Chemistry and Automated Synthesis Platforms

For this compound to be utilized in large-scale applications, its synthesis must be efficient, safe, and scalable. Flow chemistry, or continuous flow manufacturing, offers significant advantages over traditional batch processing for producing boronic acids. datapdf.comyoutube.com

Key benefits and research opportunities include:

Enhanced Safety and Control : Flow chemistry allows for the safe handling of unstable intermediates, such as organolithium species often generated during boronic acid synthesis, by precisely controlling temperature and residence time. datapdf.comresearchgate.net

Improved Efficiency and Yield : The rapid mixing and superior heat transfer in flow reactors can suppress side reactions, leading to higher yields and purity. datapdf.comorganic-chemistry.org Processes have been developed that synthesize boronic acids with reaction times of less than a second and achieve high throughput, suitable for multigram or even kilogram-scale production. organic-chemistry.orgresearchgate.netacs.org

Scalability : Flow chemistry processes can be scaled up rapidly from laboratory discovery to industrial production, often without needing to re-optimize the reaction conditions. researchgate.netacs.org This makes it an ideal platform for the efficient manufacturing of this compound and its derivatives for commercial applications.

Table 1: Advantages of Flow Chemistry for Boronic Acid Synthesis

| Feature | Benefit | Citation |

|---|---|---|

| Precise Control | Enables use of unstable intermediates and suppression of side reactions. | datapdf.com |

| Rapid Reaction | Total reaction times can be as short as one second. | organic-chemistry.org |

| High Throughput | Production rates of ~60 g/h have been demonstrated. | organic-chemistry.org |

| Scalability | Processes can be scaled to kilogram production without extensive redevelopment. | researchgate.netacs.org |

| Safety | Unstable and reactive intermediates are handled safely in small, controlled volumes. | researchgate.net |

Development of Multi-Functional Materials Incorporating Trifluorovinyloxyboronic Acid Moieties

The bifunctional nature of this compound makes it an exciting building block for advanced, multi-functional materials. The trifluorovinyloxy group can undergo thermal cyclopolymerization to form highly stable perfluorocyclobutyl (PFCB) polymers, while the boronic acid group offers unique chemical reactivity and responsiveness.

Emerging opportunities in materials science include:

Responsive Polymers and Hydrogels : Boronic acids can form reversible covalent bonds with diols, making polymers containing this moiety responsive to changes in pH or the concentration of sugars. acs.orgresearchgate.net By incorporating the this compound monomer into polymers, materials could be created that combine the thermal and chemical stability of PFCB polymers with the stimuli-responsive nature of boronic acids. These could find use in drug delivery, sensors, or smart coatings. acs.orgresearchgate.net

Dynamic Covalent Materials : The boronic acid group can participate in dynamic covalent chemistry, allowing for the creation of self-healing materials and vitrimers. researchgate.net

Advanced Membranes and Separation Media : The ability of boronic acids to bind with specific molecules like saccharides could be exploited in separation technologies. molecularcloud.orgwikipedia.org PFCB polymers are known for their use in gas separation membranes; incorporating boronic acid functionality could add another layer of selectivity.

Flame Retardant Materials : Boronic acid derivatives have been shown to act as flame retardants in polymers by promoting the formation of a protective char layer upon heating. taylorandfrancis.com This functionality could be integrated into high-performance PFCB polymers to enhance their fire safety.

Table 2: Potential Functionalities of Materials from this compound

| Molecular Moiety | Inherent Property | Potential Material Functionality |

|---|---|---|

| Trifluorovinyloxy Group | Thermal cyclopolymerization | High thermal stability, chemical resistance, optical transparency (PFCB polymers) |

| Boronic Acid Group | Reversible covalent bonding with diols | pH/saccharide responsiveness, self-healing capability, molecular recognition, flame retardancy |

Elucidation of Underexplored Biological Pathways and Molecular Mechanisms of Action

While boronic acids are known for their biological activity, the specific interactions of this compound remain unexplored. The compound's unique electronic and steric properties, conferred by the trifluorovinyloxy group, may lead to novel biological activities.

Future research should aim to:

Screen for Novel Bioactivities : The compound should be screened against a wide range of biological targets. Boronic acids are known to act as inhibitors of serine proteases by forming a stable complex with the catalytic serine residue. mdpi.comnih.gov They are also known to inhibit other enzymes like human acyl-protein thioesterases, which are cancer drug targets. wikipedia.org

Investigate Non-Inhibitory Mechanisms : Beyond enzyme inhibition, boronic acids can have other mechanisms of action. For example, novel boronic acid derivatives have been developed as activators of pyruvate (B1213749) kinase M2 (PKM2), an important enzyme in cancer metabolism, demonstrating that these compounds can modulate protein function in diverse ways. nih.gov

Explore New Biological Pathways : The interaction of this specific boronic acid with key signaling pathways implicated in disease, such as the Transforming growth factor-beta (TGF-β) pathway in cancer, should be investigated. nih.gov The unique properties of the molecule could lead to interactions with previously unappreciated biological targets.

Understand the Mechanism of Action : The fundamental mechanism of boronic acids involves their Lewis acid character, allowing them to form reversible tetrahedral complexes with nucleophilic groups like the hydroxyls found in sugars or on serine and threonine residues in proteins. wikipedia.orgmdpi.com Elucidating how the trifluorovinyloxy group modulates the pKa and reactivity of the boronic acid is essential to understanding its potential as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 4-(trifluorovinyloxyphenyl)boronic acid, and how do reaction conditions influence yield?

While direct synthesis protocols for this compound are not explicitly documented, analogous boronic acids (e.g., 4-cyanophenylboronic acid) provide methodological insights. For example:

- Trifluorovinyloxy precursor coupling : A two-step approach involving Suzuki-Miyaura cross-coupling with trifluorovinyloxy aryl halides and boronic acid pinacol esters, followed by deprotection (e.g., oxidative cleavage with NaIO₄ in THF/H₂O/HCl) to yield the boronic acid .

- Optimization : Reaction temperature (e.g., 60–80°C), catalyst (Pd(PPh₃)₄ or PdCl₂(dppf)), and stoichiometric ratios (e.g., 1:1.2 boronic acid:halide) are critical for minimizing side reactions. Yields for similar compounds range from 71% to 95% depending on purification methods .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR are standard for verifying structure. For example, NMR peaks for aryl protons typically appear at δ 7.5–8.1 ppm, while boronic acid protons (B–OH) are observed as broad signals at δ 5–6 ppm .